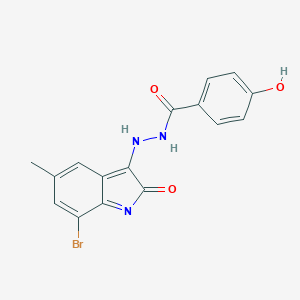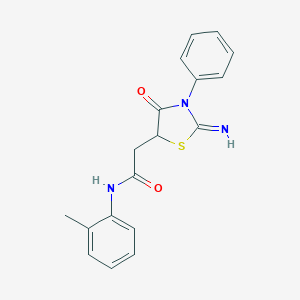![molecular formula C17H15N3O3S B228392 2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as HOTA and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HOTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. HOTA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HOTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. HOTA has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has been shown to have a protective effect on the liver and kidney in animal models of drug-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HOTA in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. However, the limitations of using HOTA include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of HOTA. One area of research is the development of HOTA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of HOTA and its potential targets. Additionally, the development of new synthesis methods for HOTA and its analogs is an area of ongoing research.
In conclusion, HOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method has been optimized to produce high yields and purity. HOTA has been extensively studied for its potential applications in various fields of research and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. HOTA has several advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of HOTA involves the reaction between 4-hydroxyaniline and 2-aminothiazole in the presence of acetic anhydride. This reaction leads to the formation of the intermediate compound, which is then treated with N-phenylacetyl chloride to obtain the final product, HOTA. The synthesis method of HOTA has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
HOTA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. HOTA has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation and oxidative stress in animal models of various diseases.
Propiedades
Fórmula molecular |
C17H15N3O3S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3S/c21-13-8-6-12(7-9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-4-2-1-3-5-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) |
Clave InChI |
ZWZBVWDETODANW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)


![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)